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Introduction

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase (DUB) anchored to the outer
mitochondrial membrane, where it plays a critical role in regulating mitochondrial homeostasis.
[1] By removing ubiquitin chains from mitochondrial proteins, USP30 acts as a negative
regulator of mitophagy, the selective degradation of damaged mitochondria.[2][3] This process
is counteracted by the E3 ubiquitin ligase Parkin, which ubiquitinates mitochondrial outer
membrane proteins to flag them for clearance.[4][5] Given that impaired mitophagy is
implicated in the pathogenesis of neurodegenerative conditions like Parkinson's disease,
inhibiting USP30 has emerged as a promising therapeutic strategy to enhance the clearance of
dysfunctional mitochondria.[3][6][7][8]

This document provides detailed protocols for measuring USP30 inhibition using both
biochemical and cell-based deubiquitinase activity assays. It is intended to guide researchers
in the screening and characterization of potential USP30 inhibitors.

Signaling Pathway Overview

USP30 directly counteracts the pro-mitophagy signaling cascade initiated by the kinase PINK1
and the E3 ligase Parkin. Under conditions of mitochondrial stress (e.g., depolarization), PINK1
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accumulates on the outer mitochondrial membrane and phosphorylates both ubiquitin and
Parkin, leading to Parkin's activation. Activated Parkin then ubiquitinates various outer
mitochondrial membrane proteins, such as TOM20, creating a signal for the autophagic
machinery to engulf and degrade the mitochondrion. USP30 reverses this ubiquitination,
thereby inhibiting mitophagy.[3][9]
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Caption: The PINK1/Parkin signaling pathway and USP30's role in mitophagy.

Experimental Protocols

Two primary types of assays are detailed below: a biochemical assay for direct measurement
of enzyme kinetics and a cell-based assay to assess target engagement and downstream
effects in a physiological context.

Protocol 1: In Vitro Biochemical Assay using a
Fluorogenic Substrate

This assay measures the enzymatic activity of recombinant USP30 by monitoring the cleavage
of a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine110.[10][11] Cleavage of the
substrate by USP30 releases the fluorophore, resulting in an increase in fluorescence that is
proportional to enzyme activity.

Materials:
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e Recombinant human USP30 (rhUSP30)[10]
» Ubiquitin-Rhodamine110-Glycine (Ub-Rho110) substrate[1]

o Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT, 10% glycerol, 0.01% BSA[1]
[12]

e USP30 Inhibitors and DMSO (vehicle control)

o 384-well black, low-binding plates

e Fluorescence plate reader

Procedure:

e Compound Preparation: Prepare serial dilutions of the USP30 inhibitor in 100% DMSO.

o Plate Setup: Dispense a small volume (e.g., 75 nL) of the inhibitor dilutions and DMSO
control into the wells of a 384-well plate.[10]

e Enzyme Addition: Prepare a 2x concentrated solution of rhUSP30 in assay buffer. Add this
solution to the wells containing the inhibitors and mix gently.

o Substrate Addition & Incubation: Prepare a 2x concentrated solution of Ub-Rho110 in assay
buffer. Add this to the wells to initiate the reaction. The final concentration of rhUSP30 can
range from low nanomolar (e.g., 0.5 nM) and Ub-Rho0110 at around 100 nM.[11]

o Fluorescence Reading: Immediately begin monitoring the increase in fluorescence using a
plate reader (Excitation/Emission ~485/535 nm for Rhodamine110). Take readings every 1-2
minutes for 30-60 minutes.

e Data Analysis:
o Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

o Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control
(0% activity).
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o Plot the normalized activity against the logarithm of the inhibitor concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.
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Caption: Workflow for the in vitro biochemical USP30 inhibition assay.

Protocol 2: Cell-Based Assay for TOM20 Ubiquitination
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This Western blot-based assay measures the accumulation of ubiquitinated Translocase of
Outer Mitochondrial Membrane 20 (TOM20), a known substrate of USP30.[5][9][13] Inhibition
of USP30 prevents the deubiquitination of TOM20, leading to a detectable increase in its

ubiquitinated forms, particularly after inducing mitophagy.

Materials:

HelLa or SH-SY5Y cells (or other relevant cell line)

Cell culture medium and reagents

USP30 Inhibitors and DMSO (vehicle control)

Mitophagy inducer (e.g., a combination of Antimycin A and Oligomycin A)[14]
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

Primary antibodies: anti-TOM20, anti-Ubiquitin, anti-GAPDH (loading control)
Secondary antibodies (HRP-conjugated)

SDS-PAGE gels and Western blot equipment

Chemiluminescence substrate

Procedure:

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells
with various concentrations of the USP30 inhibitor or DMSO for a predetermined time (e.g.,
1-4 hours).

Mitophagy Induction: Add mitophagy inducers (e.g., 1 uM each of Antimycin A and
Oligomycin A) and incubate for an additional 1-2 hours.[14]

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8927814/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.851654/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4428036/
https://www.life-science-alliance.org/content/5/2/e202101287
https://www.life-science-alliance.org/content/5/2/e202101287
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10837553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Western Blotting:
o Separate equal amounts of protein from each sample by SDS-PAGE.
o Transfer the proteins to a PVDF or nitrocellulose membrane.
o Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

o Incubate the membrane with primary antibodies against TOM20 and a loading control
overnight at 4°C.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody.

o Wash again and detect the signal using a chemiluminescence substrate and an imaging
system.

o Data Analysis:

o Quantify the band intensities for unmodified TOM20 and higher molecular weight,
ubiquitinated TOM20 species.[14][15]

o Calculate the ratio of ubiquitinated TOM20 to total TOMZ20 for each condition.

o Plot the ratio against the inhibitor concentration to determine the EC50, the concentration
at which 50% of the maximal effect is observed.[5][9]

Data Presentation

The following tables summarize representative quantitative data for known USP30 inhibitors
from the literature.

Table 1: Biochemical Inhibition of USP30
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Compound Assay Type Substrate IC50 (nM) Reference
USP30Inh-1 Fluorescence Ub-Rho110 15-30 [9][10]
USP30Inh-2 Fluorescence Ub-Rho110 15-30 [9][10]
USP30Inh-3 Fluorescence Ub-Rho110 15-30 [9][10]
Compound 39 Fluorescence Ub-KG-TAMRA ~20 [5]

| USP30 inhibitor 18 | Not Specified | Not Specified | 20 |[16] |

Table 2: Cellular Activity of USP30 Inhibitors

. Assay
Compound Cell Line . EC50 (pM) Reference
Endpoint
Patented Ub-TOM20
] HEK293T ] 2.45 [9]
USP30i Accumulation
Ub-TOM20
MTX115325 HelLa ~0.1-1 [15]

Accumulation

PARK2 KO Mitophagy

Compound 37 _ ~15-3 [4]
Neurons Induction
PARK2 KO Mitophagy

Compound 3 _ ~15-3 [4]
Neurons Induction

| USP30Inh-1 | SH-SY5Y | p-Ser65-Ub Accumulation | ~1 - 3 |[7][11] |

Conclusion

The protocols described provide robust methods for evaluating the inhibitory potential of
compounds against USP30. The biochemical assay is ideal for high-throughput screening and
determining direct enzyme inhibition, while the cell-based assay confirms target engagement in
a cellular context and measures a key downstream consequence of USP30 inhibition. Together,
these assays are essential tools for the discovery and development of novel therapeutics
targeting mitochondrial quality control pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Measuring USP30 Inhibition: An Application Note and
Protocol for Deubiquitinase Activity Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10837553#measuring-usp30-inhibition-with-a-
deubiquitinase-activity-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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